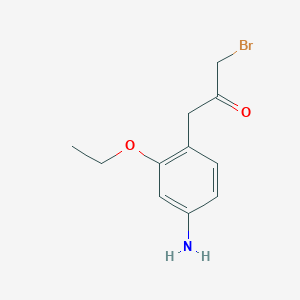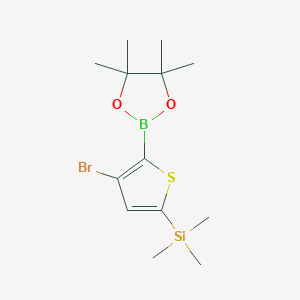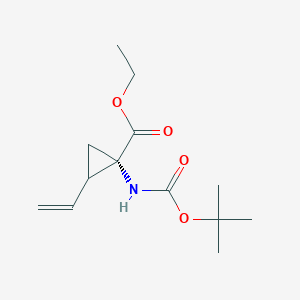
ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate is a complex organic compound that features a cyclopropane ring, a tert-butoxycarbonyl (Boc) protecting group, and a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the Boc protecting group and the vinyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce ethyl (1S,2R)-1-amino-2-ethyl-cyclopropanecarboxylate.
科学的研究の応用
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the amino group, which can then participate in various biochemical reactions. The vinyl group can also undergo further functionalization, allowing for the creation of diverse derivatives with specific biological activities.
類似化合物との比較
Similar Compounds
Ethyl (1S,2R)-1-amino-2-vinyl-cyclopropanecarboxylate: Lacks the Boc protecting group, making it more reactive.
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-ethyl-cyclopropanecarboxylate: Contains an ethyl group instead of a vinyl group, affecting its reactivity and applications.
Uniqueness
Ethyl (1S,2R)-1-(tert-butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylate is unique due to the presence of both the Boc protecting group and the vinyl group, which provide distinct reactivity patterns and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC名 |
ethyl (1S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16)/t9?,13-/m0/s1 |
InChIキー |
MUWAMLYKLZSGPE-NCWAPJAISA-N |
異性体SMILES |
CCOC(=O)[C@@]1(CC1C=C)NC(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C1(CC1C=C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


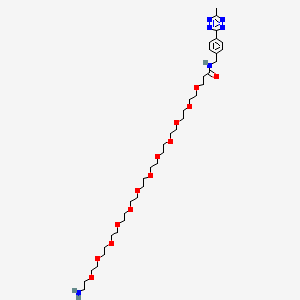
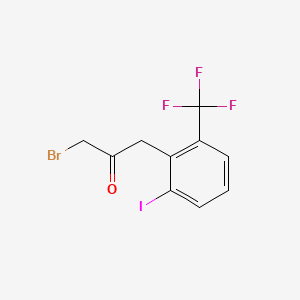
![6-amino-7-bromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14053661.png)
![sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate](/img/structure/B14053663.png)
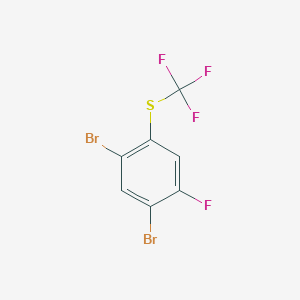
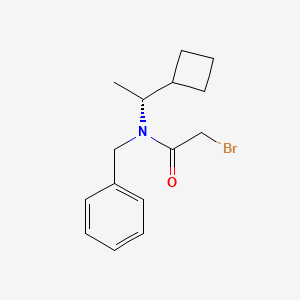
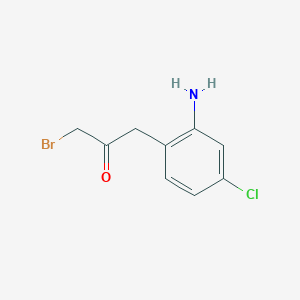

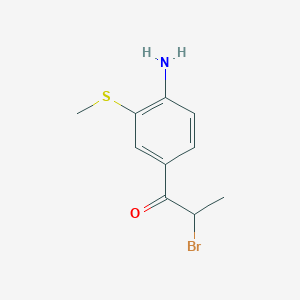
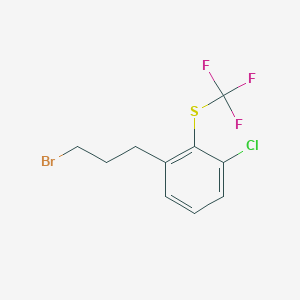
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)
